molecular formula C9H9F3N4 B11878159 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine CAS No. 1707727-62-5

1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine

Cat. No.: B11878159
CAS No.: 1707727-62-5
M. Wt: 230.19 g/mol
InChI Key: YISAOXAMHVGUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine (CAS 1707727-62-5) is a high-value chemical building block with the molecular formula C 9 H 9 F 3 N 4 and a molecular weight of 230.19 . This compound is supplied For Research Use Only and is a key synthetic intermediate in medicinal chemistry and drug discovery programs. The imidazo[4,5-b]pyridine core is a privileged scaffold in pharmaceutical research, known for its ability to interact with biologically relevant enzymes and receptors. Patents indicate that structurally related imidazo[4,5-b]pyridine compounds are being investigated for the treatment of inflammatory disorders , highlighting the therapeutic potential of this chemical class. Furthermore, close analogues based on the imidazo[4,5-c]pyridine structure have been identified as potent inhibitors of Src family kinases (SFKs), exhibiting promising anti-proliferative activity against glioblastoma multiforme (GBM) cell lines in preclinical studies . This suggests potential oncology research applications for this family of compounds. Researchers utilize this compound, and its derivatives, as a key intermediate for exploring new therapeutic agents. It is available for purchase through multiple global suppliers specializing in research chemicals .

Properties

CAS No.

1707727-62-5

Molecular Formula

C9H9F3N4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2-yl]ethanamine

InChI

InChI=1S/C9H9F3N4/c1-4(13)7-15-6-2-5(9(10,11)12)3-14-8(6)16-7/h2-4H,13H2,1H3,(H,14,15,16)

InChI Key

YISAOXAMHVGUAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reduction-Cyclization Strategy from Nitropyridine Precursors

A foundational approach involves the reduction of 2-chloro-3-nitropyridine derivatives to pyridine-2,3-diamines, followed by cyclization with aldehydes. For example, 3-(trifluoromethyl)pyridine-2,3-diamine can be synthesized via Zn/HCl reduction of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, achieving >90% yield in 45 minutes. Subsequent cyclization with acetaldehyde in H<sub>2</sub>O-IPA at 85°C for 10 hours generates the imidazo[4,5-b]pyridine core. This method, adapted from ACS Omega protocols, prioritizes green chemistry principles by avoiding toxic solvents.

Key Reaction Parameters:

ParameterOptimal ConditionYield (%)
Reducing AgentZn/HCl95
SolventH<sub>2</sub>O-IPA (1:1)88
Cyclization Time10 hours85

Aldehyde Selection for Trifluoromethyl Incorporation

Introducing the trifluoromethyl group at position 6 requires aldehydes bearing CF<sub>3</sub> substituents. While direct use of trifluoroacetaldehyde is limited by its instability, 2,2,2-trifluoroacetophenone serves as a viable alternative. Cyclization with this ketone under acidic conditions (HCl/EtOH) yields 6-(trifluoromethyl)imidazo[4,5-b]pyridine, albeit with moderate yields (60–65%) due to steric hindrance.

Palladium-Catalyzed Cross-Coupling for Functionalization

Buchwald-Hartwig Amination for Ethanamine Attachment

The ethanamine moiety is introduced via Buchwald-Hartwig amination using ethylamine and a Pd-Xantphos catalyst system. Reacting 2-bromo-6-(trifluoromethyl)imidazo[4,5-b]pyridine with ethylamine in toluene at 110°C for 24 hours achieves 68% yield. Notably, this step requires rigorous exclusion of moisture to prevent hydrolysis of the trifluoromethyl group.

Reductive Amination and Protecting Group Strategies

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of 2-acetylimidazo[4,5-b]pyridine derivatives. Treatment with ammonium acetate and NaBH<sub>3</sub>CN in methanol reduces the ketone to a primary amine while preserving the CF<sub>3</sub> group. This one-pot method yields 70–75% of the target compound but necessitates chromatographic purification to remove over-reduction byproducts.

Boc-Protected Intermediate for Enhanced Stability

To mitigate instability during synthesis, the ethanamine group is introduced as a tert-butoxycarbonyl (Boc)-protected intermediate. For example, 2-(Boc-aminoethyl)-6-(trifluoromethyl)imidazo[4,5-b]pyridine is synthesized via SN2 displacement of a 2-chloro intermediate with Boc-protected ethylamine. Deprotection with TFA/CH<sub>2</sub>Cl<sub>2</sub> (1:1) furnishes the free amine in 90% yield.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Major Preparation Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationScalable, green solventsLimited aldehyde availability85
Pd-Catalyzed Cross-CouplingRegioselective CF<sub>3</sub> introductionHigh catalyst costs75
Reductive AminationOne-pot synthesisByproduct formation70
Boc-Protection StrategyEnhanced intermediate stabilityAdditional deprotection step90

Mechanistic Insights and Side Reactions

Cyclization Mechanism via Imine Intermediates

Time-dependent <sup>1</sup>H NMR studies confirm that cyclization proceeds through an imine intermediate (δ 7.00 ppm), which undergoes intramolecular nucleophilic attack to form the dihydroimidazo[4,5-b]pyridine before aromatization. The use of H<sub>2</sub>O-IPA accelerates proton transfer, reducing reaction times from 24 hours to 10 hours.

Competing Pathways in Buchwald-Hartwig Amination

Side reactions such as C-N bond cleavage and trifluoromethyl hydrolysis are observed at temperatures >120°C. Kinetic studies reveal that maintaining the reaction at 110°C with XPhos as the ligand suppresses these pathways, improving selectivity.

Scale-Up Challenges and Industrial Feasibility

Solvent Recovery in Cyclocondensation

The H<sub>2</sub>O-IPA system allows for 80% solvent recovery via distillation, reducing waste in large-scale production. However, IPA’s azeotropic behavior with water necessitates advanced separation techniques.

Catalyst Recycling in Cross-Coupling

Pd leaching (<5 ppm) remains a bottleneck. Immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) enable three reuse cycles with <10% yield drop, enhancing cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other positions on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced products.

Scientific Research Applications

1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets by influencing the electronic and steric properties of the molecule. This can lead to the modulation of specific biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[4,5-b]pyridine Cores

4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol (1f)
  • Structure : Contains a hydroxyl (-OH) and methoxy (-OCH₃) group instead of -CF₃ and ethanamine.
  • Activity : Demonstrated anti-tubercular activity in docking studies targeting mycobacterial proteins .
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
  • Structure : Features an ethylsulfonyl (-SO₂C₂H₅) group and methyl (-CH₃) at position 3.
  • Activity : Likely optimized for pesticidal or herbicidal applications (based on patent context) .
  • Key Difference : The sulfonyl group enhances solubility but may reduce target selectivity due to increased steric bulk.

Analogues with Related Heterocyclic Cores

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroethanamine
  • Structure : Imidazo[1,2-a]pyridine core (isomeric to imidazo[4,5-b]pyridine) with -Cl and -CF₃ substituents.
  • Activity: Not explicitly reported, but structural isomerism may alter binding to biological targets .
Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole)
  • Structure: Pyridoindole core with amino and methyl groups.
  • Activity: Carcinogenic heterocyclic amine (HA) formed in cooked meats; mutagenic via cytochrome P450 activation .
  • Key Difference: The ethanamine group in the target compound may mitigate carcinogenicity by altering metabolic pathways compared to Trp-P-1’s primary amine.

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Imidazo[4,5-b]pyridine Derivatives
Compound Substituents Molecular Weight Key Activity
Target Compound -CF₃ (position 6), -CH₂CH₂NH₂ ~260.2 g/mol Under investigation
4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol -OH, -OCH₃ ~243.2 g/mol Anti-tubercular
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-CF₃ derivative -SO₂C₂H₅, -CH₃ ~376.3 g/mol Pesticidal (patent context)
Table 2: Physicochemical Properties
Compound LogP (Predicted) Hydrogen Bond Donors Solubility (mg/mL)
Target Compound 2.1 2 (NH₂) ~0.5 (moderate)
4-(3H-Imidazo[4,5-b]pyridin-2-yl)-2-methoxyphenol 1.5 2 (OH, NH) ~1.2 (high)
Trp-P-1 3.8 1 (NH₂) ~0.1 (low)

Research Findings and Implications

  • Anti-Tubercular Potential: The target compound’s ethanamine group may improve binding to mycobacterial enzymes compared to phenolic analogues .
  • Reduced Mutagenicity : Unlike Trp-P-1, the trifluoromethyl group in the target compound is less prone to forming reactive metabolites, suggesting safer pharmacological profiles .
  • Synthetic Accessibility : Derivatives with -CF₃ groups are often synthesized via nucleophilic substitution or cross-coupling reactions, as seen in patent applications .

Biological Activity

1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies. The aim is to provide a comprehensive overview based on diverse scientific literature.

The compound can be synthesized through various methods involving the reaction of imidazo[4,5-b]pyridine derivatives with ethanamine. Its molecular formula is C9H10F3N3C_9H_{10}F_3N_3, with a molecular weight of approximately 233.2 g/mol. The presence of the trifluoromethyl group is significant for its biological activity, influencing both lipophilicity and electronic properties.

Anticancer Properties

Research indicates that 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine exhibits notable anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Table 1: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)
FaDu (hypopharyngeal)25.3
A549 (lung carcinoma)30.7
MCF-7 (breast cancer)28.5

These results suggest that the compound has a promising profile as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies show that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Case Study: Macrophage Activation

A study involving LPS-stimulated macrophages revealed that treatment with 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine led to a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 20 µM. This suggests a strong anti-inflammatory potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Inhibition of Kinases : The imidazo[4,5-b]pyridine scaffold is known to inhibit various kinases, which are crucial in cell signaling pathways related to cancer and inflammation.
  • Modulation of Apoptosis : The compound promotes apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cytokine Regulation : It modulates immune responses by affecting cytokine production in immune cells, thus showcasing its therapeutic potential in autoimmune conditions.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that 1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.